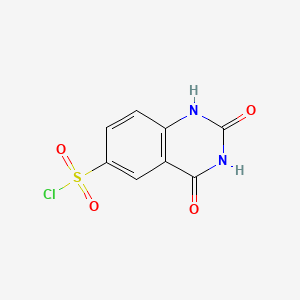

2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride is a chemical compound with the molecular formula C8H5ClN2O4S and a molecular weight of 260.66 g/mol . This compound is known for its unique structure, which includes a quinazoline core with sulfonyl chloride and dioxo functional groups. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride typically involves the reaction of quinazoline derivatives with sulfonyl chloride under controlled conditions. One common method includes the use of microwave-assisted reactions, which can enhance the reaction rate and yield . The reaction conditions often involve the use of an inert atmosphere and room temperature to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using phase-transfer catalysis or metal-catalyzed reactions. These methods are designed to optimize yield and purity while minimizing production costs .

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield sulfonamide derivatives, which have various applications in medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity . This property makes it a valuable tool in biochemical research for studying enzyme functions and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide: Similar in structure but with a sulfonamide group instead of sulfonyl chloride.

1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide: Another related compound with a quinoxaline core and sulfonamide group.

Uniqueness

2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis.

Biologische Aktivität

2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride (CAS: 56044-12-3) is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a quinazoline core and a sulfonyl chloride group. Its molecular formula is C8H5ClN2O4S with a molecular weight of approximately 260.65 g/mol . This article aims to explore the biological activities associated with this compound, including its inhibitory effects on various enzymes and its potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C8H5ClN2O4S |

| Molecular Weight | 260.65 g/mol |

| CAS Number | 56044-12-3 |

| PubChem CID | 3162025 |

| InChI Key | LEFXQSDJQGOMPS-UHFFFAOYSA-N |

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its role as an inhibitor of specific enzymes and its potential as an anticancer agent.

1. Inhibition of PARP-1

Recent research has indicated that derivatives of quinazoline compounds exhibit significant inhibitory activity against Poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair mechanisms. The IC50 values for these compounds vary widely, suggesting that structural modifications can enhance or diminish their inhibitory potency. For instance, a related compound demonstrated an IC50 of 12.86 nM compared to Olaparib's 4.40 nM . The structure–activity relationship (SAR) analysis indicates that hydrophobic residues contribute positively to PARP-1 inhibition.

2. Antiproliferative Activity

The antiproliferative effects of quinazoline derivatives have been evaluated against several cancer cell lines. In vitro studies using the MDA-MB-436 breast cancer cell line revealed that some derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics like Olaparib. For example, one compound showed an IC50 value of 2.57 µM, indicating potent cytotoxicity .

Case Studies

Case Study 1: Anticancer Activity

A study assessed the cytotoxic effects of various quinazoline derivatives on MDA-MB-436 cells. The results indicated that the compound with the dimethyl pyrazole substituent exhibited the highest antiproliferative activity (IC50 = 2.57 µM), outperforming Olaparib by approximately fourfold .

Case Study 2: Mechanism of Action

Flow cytometric analysis was performed to understand the mechanism behind the antiproliferative effects observed. Cells treated with the active compound showed an increase in the G2 phase population from 25.12% (control) to 30.39%, indicating cell cycle arrest and potential apoptosis induction .

Table 1: Inhibitory Activity Against PARP-1

| Compound ID | IC50 (nM) | Reference Drug IC50 (nM) |

|---|---|---|

| Compound A | 12.86 | 4.40 |

| Compound B | 3.05 | 4.40 |

| Compound C | 8.73 | 4.40 |

Table 2: Antiproliferative Activity Against MDA-MB-436 Cells

| Compound ID | IC50 (µM) | Comparison Drug IC50 (µM) |

|---|---|---|

| Compound D | 2.57 | 8.90 |

| Compound E | 10.70 | 8.90 |

| Compound F | 11.50 | 8.90 |

Eigenschaften

IUPAC Name |

2,4-dioxo-1H-quinazoline-6-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O4S/c9-16(14,15)4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,(H2,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEFXQSDJQGOMPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)Cl)C(=O)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390310 |

Source

|

| Record name | 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56044-12-3 |

Source

|

| Record name | 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.